Ácido uroclórico

Descripción general

Descripción

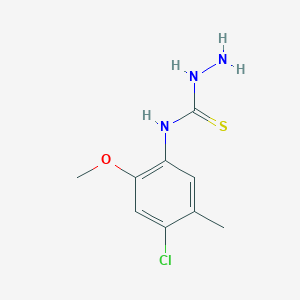

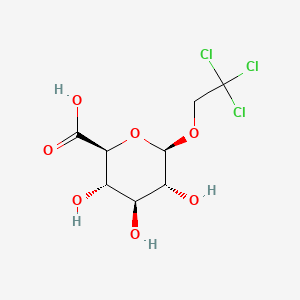

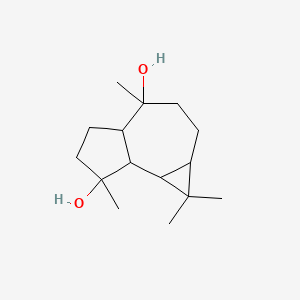

Urochloralic acid is a crystalline glycoside with the molecular formula C8H11Cl3O7 . It is a metabolite of chloral hydrate, a compound historically used as a sedative and hypnotic . Urochloralic acid is formed in the body through the metabolic processing of chloral hydrate and is excreted in the urine .

Aplicaciones Científicas De Investigación

Urochloralic acid has been studied primarily in the context of its role as a metabolite of chloral hydrate. Its applications include:

Mecanismo De Acción

Target of Action

Urochloralic acid, a metabolite of chloral hydrate , primarily targets the central nervous system (CNS) . Chloral hydrate, the parent compound, has been used as a CNS depressant for over a century . The primary role of these targets is to regulate sleep and consciousness levels in the body .

Mode of Action

It is known that chloral hydrate, from which urochloralic acid is derived, was initially thought to produce sleep by giving rise to chloroform in vivo . It appears that the sleep-inducing effects of chloral hydrate may be due to its reduced metabolite, trichloroethanol .

Biochemical Pathways

It is known that chloral hydrate, the parent compound, is metabolized to trichloroethanol, which is believed to be responsible for its sleep-inducing effects

Pharmacokinetics

It is known that chloral hydrate, the parent compound, is metabolized to trichloroethanol and urochloralic acid . The precise ADME properties of urochloralic acid and their impact on its bioavailability require further investigation.

Result of Action

It is known that chloral hydrate, the parent compound, has a sedative effect, inducing sleep . The specific molecular and cellular effects of urochloralic acid require further investigation.

Action Environment

It is known that emissions from coal-burning power plants, which include hydrochloric acid, can have significant effects on ecosystems

Análisis Bioquímico

Biochemical Properties

Urochloralic acid plays a significant role in biochemical reactions, particularly as a metabolite of chloral hydrate. It interacts with several enzymes and proteins during its formation and metabolism. One of the key enzymes involved is alcohol dehydrogenase, which reduces chloral hydrate to trichloroethanol. Trichloroethanol is then conjugated with glucuronic acid to form urochloralic acid . This interaction highlights the importance of urochloralic acid in the detoxification and excretion processes.

Cellular Effects

Urochloralic acid influences various cellular processes, particularly in the central nervous system. As a metabolite of chloral hydrate, it contributes to the sedative and hypnotic effects observed with chloral hydrate administration. Urochloralic acid affects cell signaling pathways and gene expression related to sedation and sleep induction . Additionally, it impacts cellular metabolism by interacting with enzymes involved in the detoxification process.

Molecular Mechanism

The molecular mechanism of urochloralic acid involves its formation through the conjugation of trichloroethanol with glucuronic acid. This process is facilitated by the enzyme UDP-glucuronosyltransferase. Urochloralic acid exerts its effects by binding to specific receptors in the central nervous system, leading to sedation and hypnosis . The compound’s interaction with these receptors results in changes in gene expression and enzyme activity, contributing to its overall pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of urochloralic acid have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions. Long-term studies have shown that urochloralic acid can have sustained effects on cellular function, particularly in the central nervous system. These effects include prolonged sedation and changes in gene expression related to sleep regulation .

Dosage Effects in Animal Models

The effects of urochloralic acid vary with different dosages in animal models. At lower doses, the compound induces mild sedation and hypnosis. At higher doses, it can cause significant central nervous system depression and toxicity. Studies have shown that there is a threshold effect, where increasing the dosage beyond a certain point leads to adverse effects such as respiratory depression and impaired motor function .

Metabolic Pathways

Urochloralic acid is involved in the metabolic pathways of chloral hydrate. The primary pathway includes the reduction of chloral hydrate to trichloroethanol by alcohol dehydrogenase, followed by the conjugation of trichloroethanol with glucuronic acid to form urochloralic acid. This pathway highlights the role of urochloralic acid in the detoxification and excretion of chloral hydrate .

Transport and Distribution

Urochloralic acid is transported and distributed within cells and tissues through various mechanisms. It is primarily excreted through the kidneys, with minor excretion through bile. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions ensure the efficient excretion of urochloralic acid from the body .

Subcellular Localization

The subcellular localization of urochloralic acid is primarily within the cytoplasm, where it interacts with enzymes involved in its metabolism. The compound does not have specific targeting signals or post-translational modifications that direct it to specific organelles. Its presence in the cytoplasm allows it to participate in detoxification processes and interact with relevant enzymes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Urochloralic acid is synthesized in the body from chloral hydrate. The metabolic pathway involves the reduction of chloral hydrate to trichloroethanol, which is then glucuronidated to form urochloralic acid .

Industrial Production Methods: There is limited information on the industrial synthesis of urochloralic acid, as it is primarily a biological metabolite rather than a commercially synthesized compound .

Types of Reactions:

Reduction: The precursor chloral hydrate is reduced to trichloroethanol before being converted to urochloralic acid.

Substitution: There is limited information on substitution reactions involving urochloralic acid.

Common Reagents and Conditions:

Glucuronidation: This process involves the addition of glucuronic acid to trichloroethanol, facilitated by UDP-glucuronosyltransferase enzymes.

Major Products Formed:

Trichloroethanol: An intermediate in the formation of urochloralic acid.

Urochloralic Acid: The final product of the metabolic pathway.

Comparación Con Compuestos Similares

Trichloroethanol: An intermediate in the formation of urochloralic acid.

Trichloroacetic Acid: Another metabolite of chloral hydrate.

Uniqueness: Urochloralic acid is unique in that it is a direct metabolite of chloral hydrate and is excreted in the urine. Its formation involves specific enzymatic pathways that distinguish it from other metabolites of chloral hydrate .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2,2,2-trichloroethoxy)oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl3O7/c9-8(10,11)1-17-7-4(14)2(12)3(13)5(18-7)6(15)16/h2-5,7,12-14H,1H2,(H,15,16)/t2-,3-,4+,5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOASJJGUQMXDW-GHQVIJFQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(Cl)(Cl)Cl)OC1C(C(C(C(O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(Cl)(Cl)Cl)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30242658 | |

| Record name | Urochloralic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trichloroethanol glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

97-25-6 | |

| Record name | Urochloralic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urochloralic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urochloralic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30242658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UROCHLORALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQK44OGN65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Trichloroethanol glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

142 °C | |

| Record name | Trichloroethanol glucuronide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042049 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is urochloralic acid and how is it formed in the body?

A1: Urochloralic acid is a metabolite of chloral hydrate, a sedative and hypnotic drug. Following ingestion, chloral hydrate is metabolized in the liver to trichloroethanol, which is then conjugated with glucuronic acid to form urochloralic acid. This conjugation process increases water solubility, facilitating its excretion in urine. [, , , ]

Q2: Can you elaborate on the research indicating the presence of urochloralic acid in amniotic fluid?

A2: Research has shown that urochloralic acid can cross the placental barrier. While both chloral hydrate and its metabolites are found in amniotic fluid during early pregnancy, as gestation progresses to two-fifths, urochloralic acid becomes the dominant form. This suggests that in later stages of pregnancy, amniotic fluid reflects fetal renal excretion. [, ]

Q3: How does the metabolism of trichloroethylene relate to the production of urochloralic acid?

A3: Trichloroethylene, an industrial solvent, is metabolized in the liver to chloral hydrate. This metabolic pathway mirrors that of ingested chloral hydrate, ultimately leading to the formation and excretion of urochloralic acid. Notably, pretreatment with phenobarbital, a drug known to induce certain liver enzymes, increases the rate of trichloroacetate, trichloroethanol, and urochloralic acid excretion in rats exposed to trichloroethylene. []

Q4: Are there specific analytical techniques for detecting and quantifying urochloralic acid?

A4: Yes, gas chromatography with electron-capture detection has been successfully employed to determine urochloralic acid levels in urine, plasma, and liver tissue. [] Another method uses gas chromatography to simultaneously determine trichloracetic acid and trichloroethanol, providing insights into the metabolic pathway of chloral hydrate. []

Q5: What is the significance of urochloralic acid excretion in the context of occupational exposure?

A5: Urochloralic acid serves as a valuable biomarker for monitoring occupational exposure to trichloroethylene. Measuring its levels in the urine of workers exposed to trichloroethylene can help assess the extent of exposure and potential health risks. []

Q6: Can you provide details about the chemical structure of urochloralic acid?

A6: Unfortunately, the provided research abstracts do not contain specific details about the molecular formula, weight, or spectroscopic data of urochloralic acid. For this information, it's recommended to consult comprehensive chemical databases or relevant scientific literature dedicated to the compound's structural characterization.

Q7: What is the historical context of urochloralic acid research?

A7: Early research on diabetes led to the discovery of organic acids in urine. While attempting to isolate urochloralic acid from a diabetic patient administered chloral hydrate, Kulz identified a levorotatory acid, later confirmed as β-hydroxybutyric acid. This discovery significantly contributed to our understanding of diabetic ketoacidosis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-[[2-[[2-furanyl(oxo)methyl]amino]phenyl]-oxomethoxy]-1-oxoethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester](/img/structure/B1225937.png)

![4-[4-[(1-Tert-butyl-5-tetrazolyl)-pyridin-4-ylmethyl]-1-piperazinyl]phenol](/img/structure/B1225938.png)

![2-[[5-Methyl-2-[4-(methylthio)phenyl]-4-oxazolyl]methylthio]-1-(4-morpholinyl)ethanone](/img/structure/B1225941.png)

![3-Hydroxy-4-({2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2,7-disulfonate](/img/structure/B1225947.png)

![7-[5-(3-Hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B1225949.png)

![N-[3-(4-tert-butyl-1-pyridin-1-iumyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1225953.png)

![N-[3-(1-azepanylsulfonyl)phenyl]-2-[4-(1H-indol-3-ylmethyl)-2,5-dioxo-1-imidazolidinyl]acetamide](/img/structure/B1225960.png)